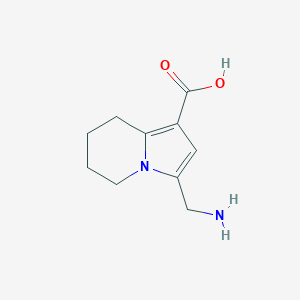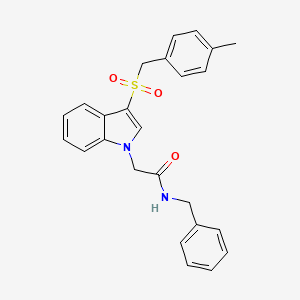
2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone” is a complex organic compound. Based on its name, it likely contains a nitrophenol group and a piperidine group . Nitrophenols are aromatic compounds that contain a nitro group (-NO2) attached to a phenol group. Piperidines are a class of organic compounds that contain a nitrogen atom in a six-membered ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through nucleophilic substitution reactions . For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction .
科学的研究の応用
Chemical Kinetics and Reaction Mechanisms : The compound's involvement in SNAr reactions, catalytic effects, and transition-state structures in organic chemistry is highlighted in a study by Um et al. (2014). They explored the kinetics of reactions involving similar nitrophenyl compounds and secondary amines, revealing insights into reaction mechanisms and parameters (Um et al., 2014).
Synthesis of Medical Compounds : Research by Gopal et al. (2012) discusses a practical synthesis method involving a compound structurally related to 2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone. This process is crucial for the preparation of an antiarrhythmic drug, illustrating the compound's role in medicinal chemistry (Gopal et al., 2012).
Antioxidant and Anticancer Properties : Nitroxides, including those derived from piperidine (which is part of the chemical structure of interest), are studied for their antioxidant and anticancer properties. Lewandowski and Gwoździński (2017) delve into the role of these compounds in biology and medicine, particularly in combating oxidative stress and cancer (Lewandowski & Gwoździński, 2017).
Environmental Impact and Biodegradation : The degradation of nitrophenol compounds, a group to which the chemical of interest is related, in environmental settings is discussed by Kitagawa et al. (2004). They examine the genetic and biochemical aspects of nitrophenol degradation in bacteria, contributing to our understanding of environmental remediation (Kitagawa et al., 2004).
Catalytic Activities in Biological Systems : A study by Chattopadhyay et al. (2010) focuses on a nickel(II) complex with a piperidine moiety, demonstrating its catalytic activities in biological processes like DNA cleavage and phosphatase activity. This research sheds light on the potential bioactive applications of such complexes (Chattopadhyay et al., 2010).
将来の方向性
While specific future directions for “2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone” are not available, research on similar compounds continues to be an active area of study. For instance, the synthesis and characterization of X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates have been recently reported .
作用機序
Target of Action
Compounds with similar structures, such as 4-nitrophenyl phosphate, have been found to interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 .
Biochemical Pathways
Nitro group-containing chemicals have been known to be involved in various biochemical processes, including the degradation of nitro group-containing chemicals by microbes .
Pharmacokinetics
It was found that this compound showed good initial brain uptake and trapping within rat and primate brain .
Result of Action
Similar compounds have shown effects on cellular growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Nitrophenoxy)-1-piperidin-1-ylethanone. For instance, the bioaccumulation of poorly water-soluble chemicals can be influenced by dietary exposure . Additionally, the formation of the desired product can be greatly affected by the formation of insoluble salts in non-aqueous environments .
生化学分析
Biochemical Properties
It is known that nitrophenol compounds, such as 4-nitrophenol, can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
Related compounds have been shown to exhibit cytotoxic and genotoxic effects . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds, such as 4-nitrophenol, can undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Related compounds have been shown to exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds, such as 4-nitrophenol, are known to be involved in various metabolic pathways .
Transport and Distribution
Related compounds can interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Related compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(4-nitrophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-8-2-1-3-9-14)10-19-12-6-4-11(5-7-12)15(17)18/h4-7H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKWRYTUBLKUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848608.png)
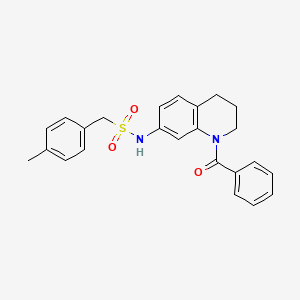
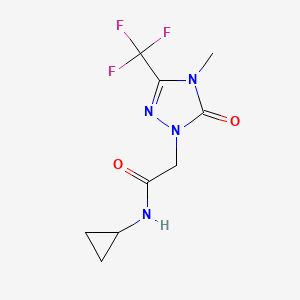
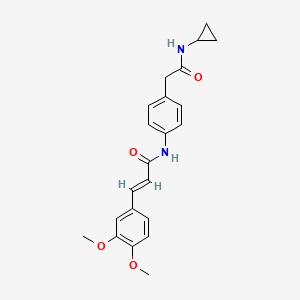
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2848612.png)
![1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2848613.png)
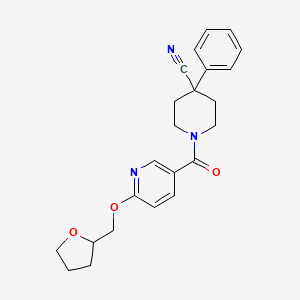

![N-(2-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2848617.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2848618.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide](/img/structure/B2848622.png)
